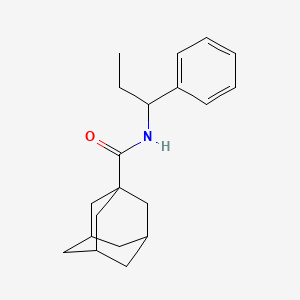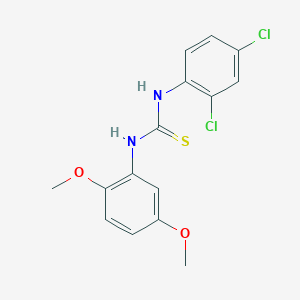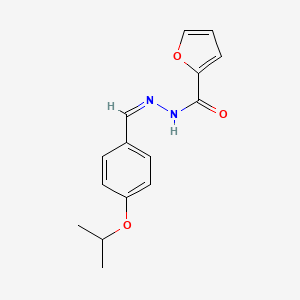![molecular formula C21H27N3O4S B4772043 N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide
Vue d'ensemble
Description
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as BISB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISB is a small molecule inhibitor that has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of various cellular processes, including cell growth and division. By inhibiting HSP90, N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide prevents cancer cells from growing and dividing, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is its specificity for HSP90, which makes it a promising candidate for cancer treatment. However, one of the limitations of N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is its low solubility, which can make it difficult to use in lab experiments.
Orientations Futures
There are several future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. One area of research is the development of more effective methods for synthesizing N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. Another area of research is the identification of other proteins that N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide may interact with, which could lead to the development of new therapeutic applications. Additionally, there is a need for further research on the safety and efficacy of N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide in preclinical and clinical trials.
Applications De Recherche Scientifique
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has also been studied for its potential use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-4-5-13-22-29(27,28)19-11-9-17(10-12-19)23-21(26)16-7-6-8-18(14-16)24-20(25)15(2)3/h6-12,14-15,22H,4-5,13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXWTUQISGFQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-{3-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B4771980.png)
![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)
![1-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4771997.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4771998.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)

![2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4772002.png)
![3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol](/img/structure/B4772010.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4772025.png)
![6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772034.png)

![3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4772051.png)